
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dichloro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted benzene derivatives.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Result in oxidized or reduced benzene derivatives.
Scientific Research Applications
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
- 1-Bromo-2,5-dichloro-3-fluorobenzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Comparison: 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the trifluoromethoxy group can enhance the compound’s stability and electron-withdrawing capacity, making it distinct from other halogenated benzenes.
Biological Activity
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups, is of interest in various fields including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its potential applications and implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine (Br) : Often associated with antimicrobial properties.
- Chlorine (Cl) : Commonly contributes to the compound's reactivity and biological interactions.
- Trifluoromethoxy Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Properties : Studies suggest that halogenated compounds exhibit significant antibacterial activity. The presence of bromine and chlorine may enhance this effect by disrupting microbial cell membranes.
- Antioxidant Activity : Compounds containing trifluoromethoxy groups have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. The results demonstrated a significant inhibition of bacterial growth at specific concentrations:
Compound Name | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
This compound | 100 | 15 |
Control (Standard Antibiotic) | 100 | 25 |
This data indicates that while the compound shows some antimicrobial activity, it is less effective than standard antibiotics.
Cytotoxicity Studies
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 18 |
These findings suggest moderate cytotoxicity, warranting further investigation into its mechanism of action.
Case Study 1: Antimicrobial Efficacy
A recent case study involved testing the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The study concluded that while the compound showed some effectiveness against Staphylococcus aureus, it was less effective against Escherichia coli.
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of halogenated benzene derivatives in a series of assays. The results indicated that this compound could induce apoptosis in MCF-7 cells through activation of caspase pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Membrane Disruption : The halogen atoms can interact with lipid bilayers, leading to increased permeability and subsequent cell death in microorganisms.
- Reactive Oxygen Species (ROS) Generation : The trifluoromethoxy group may facilitate ROS production, contributing to oxidative stress in cells.
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLRAGYZGWOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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